N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a sulfanyl ethyl chain, and a dihydropyrimidine sulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. This precursor is then reacted with a sulfanyl ethyl compound under controlled conditions to form the intermediate product. The final step involves the cyclization and sulfonation of the intermediate to yield the target compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Shares the chlorinated and fluorinated phenyl group but differs in its overall structure and functional groups.
2-Chloro-6-fluorophenylboronic acid: Another compound with a similar phenyl group but different functional groups and applications.
Uniqueness
N-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C13H13ClFN3O4S2 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H13ClFN3O4S2/c14-9-2-1-3-10(15)8(9)7-23-5-4-17-24(21,22)11-6-16-13(20)18-12(11)19/h1-3,6,17H,4-5,7H2,(H2,16,18,19,20) |
InChI Key |
HINGGLSEZJJDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CNC(=O)NC2=O)F |
Origin of Product |
United States |
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